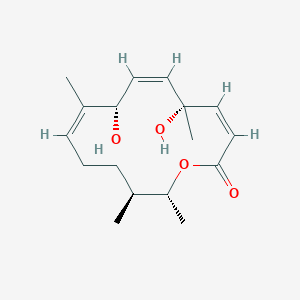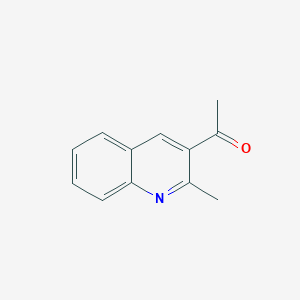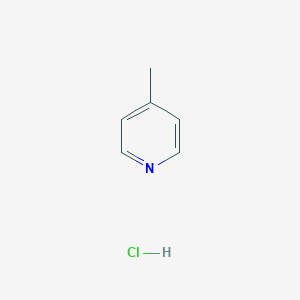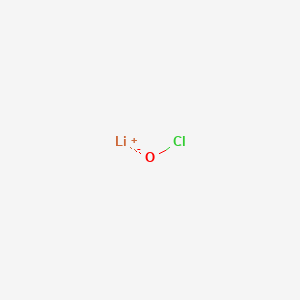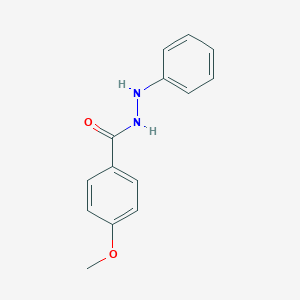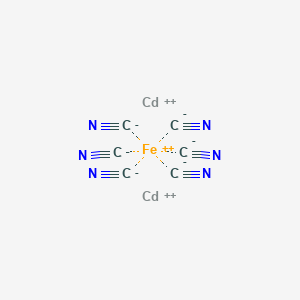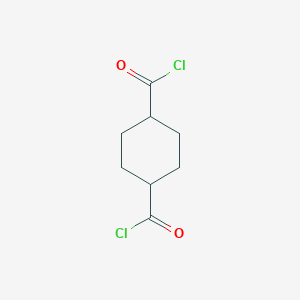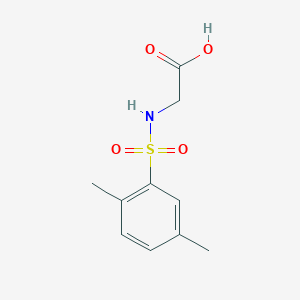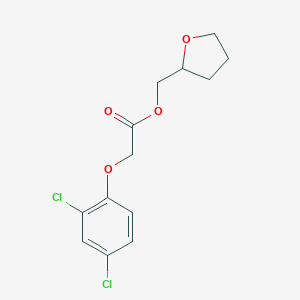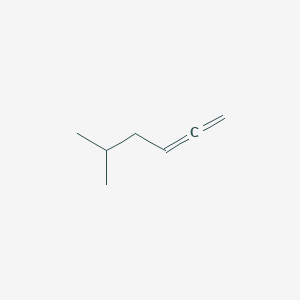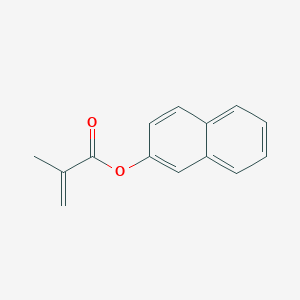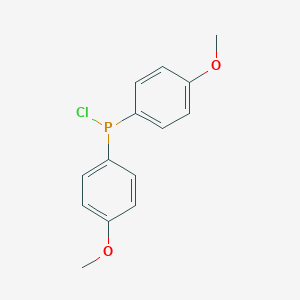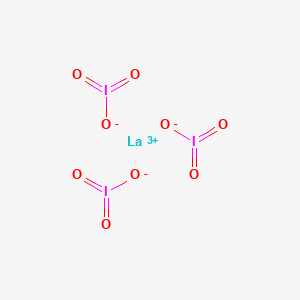
Lanthanum triiodate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum triiodate is a rare earth compound that has been gaining attention in scientific research due to its unique properties. It is a white, crystalline powder that is insoluble in water and has a high melting point. Lanthanum triiodate is composed of lanthanum, a rare earth element, and iodate, a polyatomic ion.
Wissenschaftliche Forschungsanwendungen
Lanthanum triiodate has been studied for its potential applications in a variety of scientific fields. In materials science, it has been used as a precursor for the synthesis of lanthanum-based perovskite materials, which have potential applications in catalysis, photovoltaics, and energy storage. In environmental science, it has been studied for its potential use in removing radioactive iodine from contaminated water. In biomedicine, it has been investigated for its potential use as a contrast agent in medical imaging.
Wirkmechanismus
The mechanism of action of lanthanum triiodate is not well understood. However, it is believed that it may interact with iodine-containing compounds, such as thyroid hormones, due to its high affinity for iodine.
Biochemische Und Physiologische Effekte
Lanthanum triiodate has been shown to have minimal toxicity in animal studies. However, its effects on human health are not well understood. It is important to note that lanthanum triiodate should not be used for drug purposes, as it has not been approved by regulatory agencies for this use.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using lanthanum triiodate in lab experiments is its high purity, which makes it useful for synthesizing other compounds. However, its low solubility in water can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on lanthanum triiodate. One area of interest is the development of lanthanum-based perovskite materials for use in energy storage and conversion. Another area of interest is the use of lanthanum triiodate as a contrast agent in medical imaging. Additionally, further studies are needed to understand the mechanism of action and potential health effects of lanthanum triiodate.
Synthesemethoden
Lanthanum triiodate can be synthesized using a variety of methods, including solid-state reactions and precipitation methods. One common method involves reacting lanthanum oxide with iodine pentoxide in air at high temperatures. Another method involves adding a solution of lanthanum nitrate to a solution of sodium iodate and then heating the mixture to form lanthanum triiodate precipitate.
Eigenschaften
CAS-Nummer |
13870-19-4 |
|---|---|
Produktname |
Lanthanum triiodate |
Molekularformel |
I3LaO9 |
Molekulargewicht |
663.61 g/mol |
IUPAC-Name |
lanthanum(3+);triiodate |
InChI |
InChI=1S/3HIO3.La/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
InChI-Schlüssel |
BULVJAIIOVREOT-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[La+3] |
Kanonische SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[La+3] |
Andere CAS-Nummern |
13870-19-4 |
Synonyme |
lanthanum triiodate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



